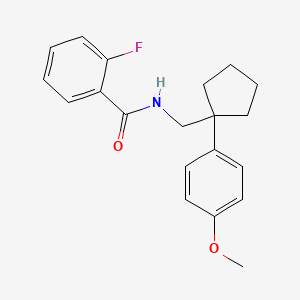2-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide
CAS No.: 1091474-04-2
Cat. No.: VC4859230
Molecular Formula: C20H22FNO2
Molecular Weight: 327.399
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1091474-04-2 |
|---|---|
| Molecular Formula | C20H22FNO2 |
| Molecular Weight | 327.399 |
| IUPAC Name | 2-fluoro-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]benzamide |
| Standard InChI | InChI=1S/C20H22FNO2/c1-24-16-10-8-15(9-11-16)20(12-4-5-13-20)14-22-19(23)17-6-2-3-7-18(17)21/h2-3,6-11H,4-5,12-14H2,1H3,(H,22,23) |
| Standard InChI Key | OPEYQFBVZGAGBD-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=CC=CC=C3F |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound’s structure comprises three key components:
-
Benzamide core: A benzene ring substituted with a fluorine atom at the 2-position and an amide group.
-
Cyclopentylmethyl group: A cyclopentane ring fused to a methylene (-CH2-) group, enabling conformational flexibility.
-
4-Methoxyphenyl substituent: A para-methoxy-substituted benzene ring attached to the cyclopentyl group.
X-ray crystallography of analogous compounds (e.g., 2-fluoro-N-(4-methoxyphenyl)benzamide) reveals that the methoxyphenyl and fluorobenzene rings are inclined at angles of 23.86° and 27.06°, respectively, relative to the amide plane . The methoxy group lies nearly coplanar with its attached benzene ring, with a deviation of 0.152 Å for the methyl carbon .
Physicochemical Data
Synthesis and Chemical Reactivity
Reactivity and Stability
The fluorine atom enhances electrophilic substitution resistance, while the methoxy group participates in hydrogen bonding and π-π interactions. The cyclopentyl group introduces steric hindrance, influencing binding affinity in biological systems .
Applications in Scientific Research
Medicinal Chemistry
-
Lead compound optimization: Structural modifications of the cyclopentyl and methoxyphenyl groups are explored to enhance selectivity for therapeutic targets .
-
Prodrug development: The amide bond’s hydrolytic stability makes it suitable for prodrug formulations .
Materials Science
-
Liquid crystals: The rigid benzamide core and flexible cyclopentyl group enable mesophase formation, useful in display technologies .
-
Polymer additives: Fluorinated benzamides improve thermal stability in high-performance polymers.
Comparative Analysis with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume